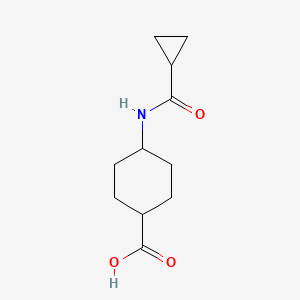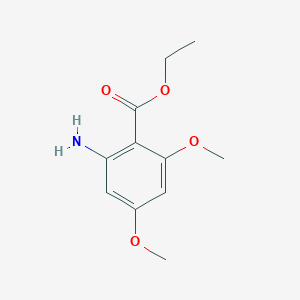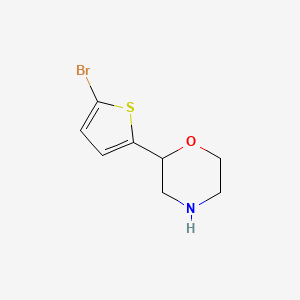![molecular formula C8H11N3O2 B1530305 1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1484653-79-3](/img/structure/B1530305.png)
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Triazole derivatives, such as those synthesized through the Vilsmeier–Haack reaction approach, have demonstrated broad-spectrum antimicrobial activities. These compounds have been shown to exhibit moderate to good anti-oxidant activities, with some having potential as inhibitors of the E. coli MurB enzyme, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016). Another study on the synthesis of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives showed moderate to good antimicrobial activity, underscoring the potential of triazole derivatives in antimicrobial research (Swamy et al., 2019).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of triazole derivatives reveal their potential in various applications, including the development of new chemical entities with potential biological activities. For instance, the condensation reaction of triazole derivatives in an ionic liquid demonstrated higher yields and shorter reaction times than conventional procedures, indicating efficient synthetic pathways for these compounds (Hangarge et al., 2002).
Potential in Medicinal Chemistry
Triazole derivatives have also found applications in medicinal chemistry, particularly in the synthesis of compounds with potential biological activities. The synthesis of variously 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives via a safe and mild reaction process highlights the versatility of triazole derivatives in medicinal chemistry, potentially leading to the discovery of new therapeutic agents (Journet et al., 2001).
Crystal Structure Analysis
The analysis of crystal structures of triazole derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, provides insights into their chemical properties and potential interactions with biological targets. Such analyses are crucial for understanding the mechanisms of action of these compounds and for designing molecules with enhanced biological activities (Gonzaga et al., 2016).
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-5-8-4-11(10-9-8)3-7-1-2-13-6-7/h4-5,7H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZBGGBQZXIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


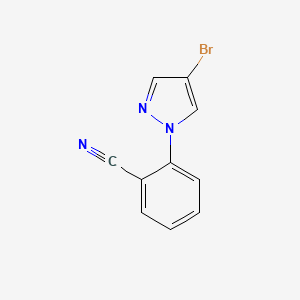
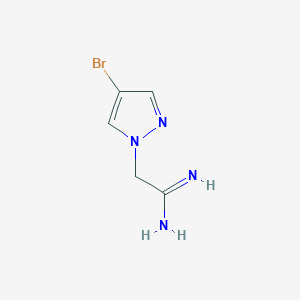

![2-[(2-Bromophenyl)amino]cyclohexan-1-ol](/img/structure/B1530229.png)
![2-cyano-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B1530230.png)

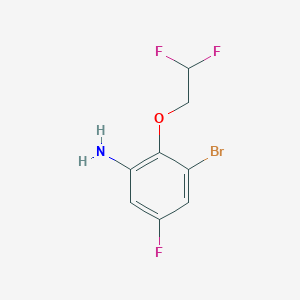
![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)
